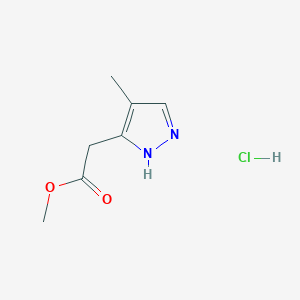
methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride is an organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride typically involves the reaction of 4-methyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Methyl 2-(4-methyl-1H-pyrazol-3-yl)acetate hydrochloride can be compared with other pyrazole derivatives such as:
- Methyl 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetate
- Methyl 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetate
Uniqueness:
- Structural Differences: The presence of different substituents on the pyrazole ring can significantly alter the compound’s chemical and biological properties.
- Reactivity: Variations in reactivity due to different substituents can lead to diverse applications and mechanisms of action.
Properties
CAS No. |
942204-70-8 |
|---|---|
Molecular Formula |
C7H11ClN2O2 |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
methyl 2-(4-methyl-1H-pyrazol-5-yl)acetate;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-5-4-8-9-6(5)3-7(10)11-2;/h4H,3H2,1-2H3,(H,8,9);1H |
InChI Key |
XBLBHEFKLNCIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1)CC(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















